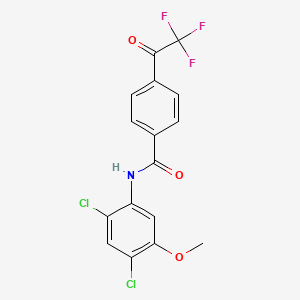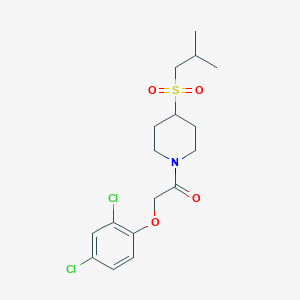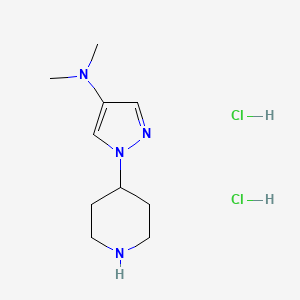
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including acylation, halogenation, and amide formation. For example, Glover et al. (1984) discussed the intramolecular aromatic substitution in N-halogeno-N-alkoxyamides, suggesting a method that might be applicable to synthesizing complex benzamides by forming N-acyl-N-alkoxynitrenium ions as intermediates (Glover, Goosen, Mccleland, & Schoonraad, 1984).
Molecular Structure Analysis
The molecular structure of benzamides can be elucidated using X-ray diffraction, IR spectroscopy, and NMR techniques. For instance, Sagar et al. (2018) conducted a detailed study on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, providing insights into the conformational preferences and supramolecular aggregation patterns of structurally similar benzamides (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The reactivity of benzamides can be influenced by substituents on the benzene rings. Chemical reactions include hydrolysis, reduction, and electrophilic substitution. The formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines from N-halogeno-N-alkoxyamides underlines the versatility of benzamides in synthetic chemistry (Glover et al., 1984).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline forms can vary widely among benzamides, influenced by molecular structure and intermolecular interactions. Yanagi et al. (2000) described the preparation and characterization of two crystalline forms of a complex benzamide, highlighting differences in thermal stability and spectroscopic properties (Yanagi et al., 2000).
科学的研究の応用
Antipathogenic Activity : Acylthioureas, including derivatives related to N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth abilities. This highlights their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity : Benzamides containing a similar structure have been evaluated for anticonvulsant activity. The 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo analogues showed significant potency, either equating or surpassing phenytoin, a common anticonvulsant drug (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Bioanalytical Applications : A study focused on the quantitative analysis of a related compound in mouse plasma using micro-extraction and liquid chromatography-tandem mass spectrometry. This underlines the importance of these compounds in developing bioanalytical methods for pharmacokinetic evaluations (Zalavadia, 2016).
Antioxidant Properties : The antioxidant properties of related benzamide compounds have been investigated using various methods such as X-ray diffraction and density functional theory calculations. This research could lead to the development of new antioxidants (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Chemical Reactivity Analysis : Studies involving derivatives of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide include exploring molecular structural features, chemical reactivity, and potential as gastrokinetic agents. These studies provide valuable insights into the versatility of these compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity : Benzamides have been synthesized and evaluated for their potential as neuroleptics. They showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
特性
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUXTNVAWSGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)
![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)


![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)


![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)
